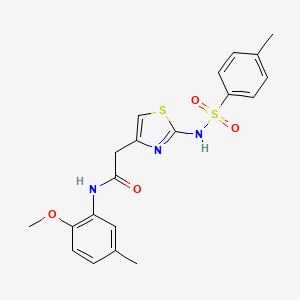

N-(2-methoxy-5-methylphenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(2-methoxy-5-methylphenyl)-2-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4S2/c1-13-4-7-16(8-5-13)29(25,26)23-20-21-15(12-28-20)11-19(24)22-17-10-14(2)6-9-18(17)27-3/h4-10,12H,11H2,1-3H3,(H,21,23)(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAYUSFWRYWDXAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NC3=C(C=CC(=C3)C)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-methoxy-5-methylphenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide, with the CAS number 922072-53-5, is a complex organic compound that has garnered attention for its potential biological activities. Its structural formula indicates a combination of methoxy, methyl, and sulfonamide functional groups, which may contribute to its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₁N₃O₄S |

| Molecular Weight | 431.5 g/mol |

| Structure | Structure |

| SMILES | COc1ccc(C)cc1NC(=O)Cc1csc(NS(=O)(=O)c2ccc(C)cc2)n1 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed that the compound can inhibit certain enzymes or modulate receptor activities, which may lead to therapeutic effects in various conditions.

Pharmacological Effects

Research has indicated several potential pharmacological effects of this compound:

- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The thiazole moiety is often associated with anticancer properties due to its ability to interfere with cellular processes.

- Neuroprotective Effects : Analogous compounds have shown neuroprotective effects in models of neurodegeneration. For instance, derivatives of acetamides have been reported to protect neuronal cells from oxidative stress and apoptosis .

- Inhibition of Carbonic Anhydrase : Some studies indicate that related compounds can act as selective inhibitors of carbonic anhydrase II, a target for various therapeutic interventions in conditions like glaucoma and epilepsy.

Case Study 1: Neuroprotection in PC12 Cells

A study evaluated the neuroprotective effects of related acetamide derivatives on PC12 cells exposed to sodium nitroprusside (SNP). The results demonstrated that specific derivatives exhibited significant protection against SNP-induced damage, suggesting that this compound may share similar protective mechanisms .

Case Study 2: Anticancer Activity

In a series of experiments involving various cancer cell lines, compounds structurally related to this compound were found to induce apoptosis and inhibit cell proliferation. The presence of the thiazole ring was critical for enhancing the anticancer activity observed in these studies.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds known for their biological activities.

| Compound Name | Biological Activity |

|---|---|

| N-(2-Methoxyphenyl)-acetamide | Moderate neuroprotective effects |

| 5-[N-(Substituted phenyl)acetamide] | Strong carbonic anhydrase inhibition |

| N-Cyclopentyl-2-(N-(2-methoxyphenyl)sulfonamide) | Anticancer and anti-inflammatory properties |

Future Directions

Further research is warranted to fully elucidate the biological mechanisms underlying the activity of this compound. Potential areas for exploration include:

- In vivo Studies : Assessing the efficacy and safety profile in animal models.

- Mechanistic Studies : Investigating specific pathways affected by the compound.

- Structural Optimization : Modifying the chemical structure to enhance potency and selectivity for desired biological targets.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing thiazole moieties exhibit significant antimicrobial properties. The incorporation of sulfonamide groups has been shown to enhance antibacterial activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of N-(2-methoxy-5-methylphenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide against multidrug-resistant strains. The results indicated significant activity, with minimum inhibitory concentration (MIC) values lower than those of traditional antibiotics like linezolid.

| Compound | Gram-positive Activity | Gram-negative Activity | Mechanism of Action |

|---|---|---|---|

| N-(2-methoxy-5-methylphenyl)-... | Moderate | Strong | Inhibition of DHPS |

| Related Thiazole Derivatives | Variable | Variable | Disruption of cell membrane integrity |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research shows that thiazole derivatives can inhibit tubulin polymerization, leading to antiproliferative effects against various cancer cell lines.

Case Study: Cytotoxic Effects

In a comparative study assessing the cytotoxic effects on cancer cell lines, this compound showed a remarkable reduction in cell viability at concentrations above 10 µM.

| Compound | Cell Lines Tested | Mechanism | Results |

|---|---|---|---|

| N-(2-methoxy-5-methylphenyl)-... | MCF7 (breast cancer) | Inhibition of tubulin polymerization | IC50 values in the low nanomolar range |

Structure-Activity Relationship (SAR)

Studies on structure-activity relationships reveal that specific substitutions on the thiazole ring significantly influence biological activity. For instance:

- Substitution Patterns : Para-substituted phenyl rings increase activity.

- Thiazole Ring Modifications : Electron-donating groups enhance cytotoxicity.

- Linker Variations : Changes in the linker between the thiazole and sulfonamide groups can modulate potency.

Q & A

Q. What are the recommended synthetic routes for N-(2-methoxy-5-methylphenyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide?

A common approach involves coupling 2-chloroacetamide derivatives with thiazole intermediates. For example:

- React 2-amino-4-substituted thiazoles with chloroacetylated intermediates under basic conditions (e.g., K₂CO₃ in DMF) .

- Use sodium azide (NaN₃) in toluene/water for azide substitution reactions, followed by purification via crystallization .

- Employ ultrasonication with DMAP as a catalyst to enhance reaction efficiency in heterocyclic amidation steps .

Q. How can the compound’s purity and structural integrity be validated?

Key methods include:

- Spectroscopy : IR to confirm functional groups (e.g., C=O at ~1667 cm⁻¹, NH at ~3468 cm⁻¹) and ¹H/¹³C NMR to verify substituent positions .

- Mass spectrometry : Confirm molecular weight (e.g., m/z 430.2 [M+1] for similar acetamide derivatives) .

- X-ray crystallography : Resolve crystal structure using SHELXL/SHELXS for bond-length/angle validation .

Q. What biological activities are associated with thiazole-containing acetamide derivatives?

Thiazole cores are linked to antimicrobial, anticancer, and anti-inflammatory properties. Specific activities depend on substituents:

- Sulfonamide groups (e.g., 4-methylphenylsulfonamido) enhance enzyme inhibition (e.g., carbonic anhydrase) .

- Methoxy-phenyl groups may improve metabolic stability .

Advanced Research Questions

Q. How can contradictory biological activity data for this compound be resolved?

- Multi-assay validation : Compare results across enzymatic (e.g., kinase inhibition), cellular (e.g., cytotoxicity), and in vivo models .

- Structural analysis : Use X-ray crystallography to identify binding conformations vs. inactive polymorphs .

- Metabolite profiling : Assess stability in physiological conditions (e.g., liver microsomes) to rule out degradation artifacts .

Q. What strategies optimize the synthetic yield of the thiazole-acetamide core?

Q. How do electronic effects of substituents influence the compound’s reactivity?

- Methoxy groups : Electron-donating effects stabilize aromatic rings, directing electrophilic substitution .

- Sulfonamides : Electron-withdrawing properties increase acidity of adjacent NH groups, enhancing hydrogen-bonding in target interactions .

- Fluorine atoms : Meta/para-fluorine on phenyl rings modulate lipophilicity and bioavailability .

Q. What computational methods support structure-activity relationship (SAR) studies?

- Docking simulations : Use AutoDock or Schrödinger to predict binding modes with target proteins (e.g., kinases) .

- DFT calculations : Analyze charge distribution and frontier molecular orbitals to rationalize reactivity .

- MD simulations : Assess conformational stability in aqueous environments .

Data Contradiction Analysis

Q. Discrepancies in reported biological potency across studies

Q. Inconsistent crystallographic data for similar compounds

- Root cause : Polymorphism or solvent-dependent crystal packing.

- Solution : Perform multiple crystallization trials (e.g., using ethanol vs. acetonitrile) and refine structures with SHELXL .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.